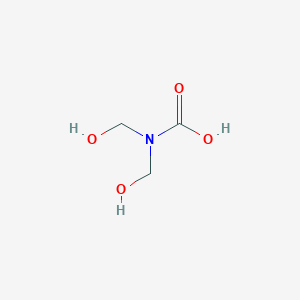

Bis(hydroxymethyl)carbamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(hydroxymethyl)carbamic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO4 and its molecular weight is 121.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that bis(hydroxymethyl)carbamic acid derivatives exhibit significant antineoplastic properties. For instance, a series of bis(carbamate) derivatives derived from 1,2-substituted 4,5-bis(hydroxymethyl)imidazoles were synthesized and evaluated against murine P388 lymphocytic leukemia. The study found that compounds with electron-donating substituents showed notable activity, particularly the derivative known as carmethizole, which was effective against various cancer cell lines including human melanoma and sarcoma models .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of specific enzymes related to tumor growth. For example, imidazole-based hybrids containing this compound derivatives have shown selective inhibition of human carbonic anhydrases (hCA-IX and hCA-II), which are implicated in tumor progression. The compounds demonstrated IC50 values indicating their potency as anticancer agents .

Material Science

Synthesis of Polymers

this compound serves as a building block for synthesizing various polymeric materials. Its ability to form cross-linked structures makes it valuable in creating hydrogels and other polymeric networks. The compound's reactivity allows for the development of materials with tailored properties for applications in drug delivery systems and tissue engineering.

Separation Techniques

In analytical chemistry, this compound derivatives have been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. For example, ethyl N,N-bis(hydroxymethyl)carbamate has been effectively analyzed using reverse-phase HPLC methods, which are crucial for pharmacokinetic studies .

Biological Evaluation

Quorum Sensing Inhibition

Recent studies have highlighted the role of this compound derivatives in biological systems, particularly concerning quorum sensing in bacteria. Compounds derived from this acid have shown varying degrees of agonistic and antagonistic activities against Vibrio fischeri, indicating potential applications in controlling bacterial communication and virulence .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Carmethizole | Murine P388 Lymphocytic Leukemia | 5.0 | Inhibition of hCA-IX |

| Compound 2 | Human Melanoma | 12.3 | Competitive inhibition of carbonic anhydrase |

| Compound 7 | Breast Cancer | 9.6 | Selective inhibition of hCA-IX |

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Polymer Synthesis | Building blocks for hydrogels and drug delivery systems |

| HPLC Analysis | Used for separation in pharmacokinetics |

Case Studies

Case Study 1: Antitumor Potential

A study conducted on imidazole hybrids containing this compound revealed their efficacy against breast cancer cell lines (MDA-MB-231). The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Case Study 2: Quorum Sensing Modulation

Research on the effects of this compound derivatives on Vibrio fischeri showed that certain compounds could effectively inhibit bacterial communication pathways, suggesting a novel approach to combat bacterial infections through quorum sensing modulation.

Propriétés

Numéro CAS |

15742-27-5 |

|---|---|

Formule moléculaire |

C3H7NO4 |

Poids moléculaire |

121.09 g/mol |

Nom IUPAC |

bis(hydroxymethyl)carbamic acid |

InChI |

InChI=1S/C3H7NO4/c5-1-4(2-6)3(7)8/h5-6H,1-2H2,(H,7,8) |

Clé InChI |

LGSKBXPWZKTEAX-UHFFFAOYSA-N |

SMILES |

C(N(CO)C(=O)O)O |

SMILES canonique |

C(N(CO)C(=O)O)O |

Synonymes |

Carbamic acid, bis(hydroxymethyl)- (8CI,9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.